molecular formula C6H5ClN4O2 B601785 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 6136-36-3

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B601785
CAS No.: 6136-36-3
M. Wt: 200.59
InChI Key:
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Description

“8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a fluorescent amine that can be used in spectroscopy to detect the presence of ammonia . It is also known as an impurity of Dimenhydrinate .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H5ClN4O2 . The InChI Code is 1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13) .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 200.58 g/mol .

Scientific Research Applications

  • Chemical Synthesis and Stereochemistry :

    • Methylation and reduction studies of purine derivatives, including 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, have been explored to understand their stereochemical properties and reaction patterns (Armarego & Reece, 1976).
  • Impurity Characterization in Pharmaceutical Compounds :

    • Isolation and characterization of impurities in 8-chlorotheophylline, a compound structurally related to this compound, have been conducted using high-performance liquid chromatography and mass spectrometry, contributing to the quality control of pharmaceutical products (Desai, Patel, & Gabhe, 2011).
  • Development of Heterocyclic Systems :

    • Research on constructing penta- and hexacyclic heterocyclic systems has involved the use of this compound, indicating its utility in synthesizing complex organic compounds (Dotsenko, Sventukh, & Krivokolysko, 2012).
  • Synthesis of Novel Compounds for Biological Applications :

    • The synthesis of xanthene derivatives, including those related to this compound, has been explored for potential antiasthmatic activity, highlighting the compound's relevance in medicinal chemistry (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
  • Anticancer Research :

    • Studies on the design, synthesis, and testing of purine-diones, structurally related to this compound, have been carried out for their potential anticancer activity, contributing to the field of oncology (Hayallah, 2017).
  • Pharmacological Studies :

    • Research has been conducted on derivatives of this compound for their potential as dipeptidyl peptidase IV inhibitors, a relevant area in the development of new pharmaceutical agents (Mo et al., 2015).

Safety and Hazards

The compound has been classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary targets of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate.

Mode of Action

The compound interacts with its targets by acting as an antagonist . This means it binds to the adenosine receptors and blocks their activity, preventing the normal function of these receptors.

Biochemical Pathways

The antagonistic activity of this compound affects the adenosine signaling pathway . This can lead to downstream effects such as altered neurotransmission and changes in heart rate.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. For instance, in the nervous system, blocking adenosine receptors could lead to changes in neurotransmission . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Disclaimer: The information provided in this article is based on the current understanding and available resources. It is advised to refer to the latest research articles and reviews for the most recent and accurate information .

Properties

IUPAC Name

8-chloro-1-methyl-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRIIIUEGRRBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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